

OICR-9429-Based PROTACs: A Comparative Selectivity Profile

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Compound of Interest		
Compound Name:	OICR-9429-N-C2-NH2	
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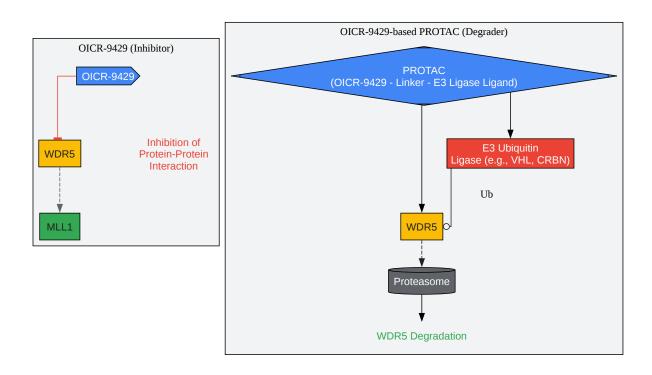
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Proteolysis Targeting Chimeras (PROTACs) derived from OICR-9429, a potent and selective chemical probe for the WD repeat-containing protein 5 (WDR5).[1][2][3][4] OICR-9429 antagonizes the interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a key interaction in certain cancers.[1][3][5][6] PROTACs built upon the OICR-9429 scaffold offer a novel therapeutic strategy by inducing the degradation of WDR5, potentially overcoming limitations of simple inhibition.[7][8] This document outlines the selectivity profiles of these PROTACs, presenting key performance data and the experimental protocols used for their characterization.

Mechanism of Action: From Inhibition to Degradation

OICR-9429 operates by competitively binding to the WIN (WDR5-interacting) site on WDR5, thereby disrupting its interaction with MLL1 and inhibiting downstream oncogenic signaling.[3] [7] OICR-9429-based PROTACs are heterobifunctional molecules that link OICR-9429 to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][8] This dual binding brings WDR5 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9]





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Figure 1. OICR-9429 vs. PROTAC Mechanism of Action.

Comparative Performance Data

The following tables summarize the key quantitative data for OICR-9429 and its PROTAC derivatives, MS33 and MS67, which utilize the VHL E3 ligase.[8]

Table 1: Binding Affinities and Degradation Potency



Compound	Target	Binding Affinity (KD/Ki)	Cell Line	DC50	Dmax
OICR-9429	WDR5	24-93 nM[1] [3][4]	-	-	-
MS33	WDR5	-	MV4;11	~260 nM[9]	>90%
MS67	WDR5	-	MV4;11	<100 nM	>95%

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.

Table 2: In Vitro Antiproliferative Activity

Compound	Cell Line	GI50
OICR-9429	MV4;11	>10 µM
MS33	MV4;11	~5 μM
MS67	MV4;11	~0.5 μM
OICR-9429	MOLM13	>10 µM
MS67	MOLM13	~1 μM

GI50: Concentration for 50% growth inhibition.

Selectivity Profiling

A key advantage of the PROTAC approach is the potential for enhanced selectivity compared to the parent inhibitor. This is due to the requirement of forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

OICR-9429: OICR-9429 itself is a highly selective chemical probe. It has shown more than 100-fold selectivity over other chromatin "reader" domains and methyltransferases.[1] It also displayed no significant binding or inhibition against a panel of over 250 human kinases, GPCRs, and ion channels.[3][10]



OICR-9429-based PROTACs (e.g., MS67): Mass spectrometry-based global proteomic profiling of cells treated with the WDR5 degrader MS67 revealed that WDR5 was the only protein significantly downregulated out of over 4,000 proteins detected.[8] This demonstrates the exquisite selectivity of the PROTAC-mediated degradation.



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Figure 2. Workflow for Proteomic Selectivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments used in the characterization of OICR-9429-based PROTACs.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]

- Cell Culture and Treatment: Plate cells (e.g., MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or OICR-9429 for a specified duration (e.g., 18 hours).[7][8]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[11][12]



- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., WDR5) and a loading control (e.g., Tubulin).[7][8]
- Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays (e.g., TR-FRET)

These assays are used to confirm the formation of the PROTAC-mediated ternary complex (Target Protein - PROTAC - E3 Ligase).

- Assay Setup: In a microplate, combine the purified target protein (WDR5), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and labeled antibodies specific to each protein with serial dilutions of the PROTAC.[11][12]
- Incubation: Allow the mixture to incubate at room temperature to facilitate complex formation.
- FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.[11]
- Data Analysis: Plot the FRET signal against the PROTAC concentration to assess the cooperativity of ternary complex formation.

Global Proteomics for Selectivity Profiling

This unbiased approach identifies all proteins that are degraded upon PROTAC treatment.

- Cell Treatment and Lysis: Treat cells (e.g., MIA PaCa-2) with the PROTAC at a concentration that induces significant degradation of the target protein (e.g., 1.5 μM MS67 for 2.5 hours) and a vehicle control.[8] Lyse the cells and extract the proteins.
- Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



• Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.[8]

Conclusion

PROTACs derived from the selective WDR5 inhibitor OICR-9429 demonstrate a promising strategy for targeted protein degradation. The data presented here highlights the enhanced potency and exquisite selectivity of these degraders compared to the parent small molecule inhibitor. The detailed experimental protocols provided should serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The continued exploration of OICR-9429-based PROTACs holds potential for the development of novel therapeutics for WDR5-dependent cancers.

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